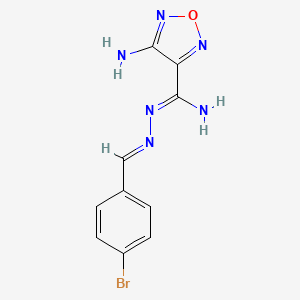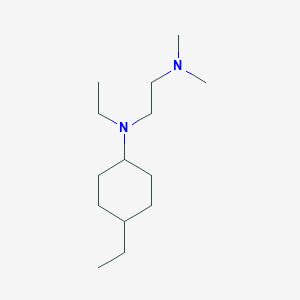
N-ethyl-N-(4-ethylcyclohexyl)-N',N'-dimethyl-1,2-ethanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-N-(4-ethylcyclohexyl)-N',N'-dimethyl-1,2-ethanediamine, commonly known as EEDQ, is a chemical compound that is widely used in scientific research. It is a versatile reagent that is used in a variety of chemical reactions, including peptide synthesis, protein modification, and cross-linking. EEDQ is a highly reactive compound that is capable of forming covalent bonds with a wide range of functional groups, making it an essential tool in many areas of research.
作用機序
The mechanism of action of EEDQ is based on its ability to form covalent bonds with functional groups on proteins and peptides. EEDQ reacts with amino groups, carboxylic acids, and hydroxyl groups, forming stable covalent bonds that link proteins and peptides together. This cross-linking can be used to stabilize protein complexes, identify binding partners, and create peptide mimetics.
Biochemical and physiological effects:
EEDQ has no known biochemical or physiological effects in vivo. It is a highly reactive compound that is rapidly metabolized and excreted from the body. In vitro, EEDQ is a potent cross-linking reagent that can modify the structure and function of proteins and peptides.
実験室実験の利点と制限
One of the primary advantages of EEDQ is its versatility. It can be used to cross-link a wide range of functional groups, making it useful in many areas of research. EEDQ is also relatively easy to use and has a high degree of selectivity, allowing researchers to target specific functional groups.
One of the limitations of EEDQ is its reactivity. It is a highly reactive compound that can react with a wide range of functional groups, including those on unintended targets. This can lead to non-specific cross-linking and the formation of unwanted side products. Additionally, EEDQ is a toxic compound that requires careful handling and disposal.
将来の方向性
There are several future directions for research on EEDQ. One area of interest is the development of new cross-linking reagents that are more selective and less toxic than EEDQ. Another area of interest is the use of EEDQ in the study of protein-protein interactions in vivo. This would require the development of new methods for delivering EEDQ to specific tissues and cells. Finally, there is interest in the use of EEDQ in the development of new peptide mimetics and protein-based drugs. These applications would require a deeper understanding of the mechanism of action of EEDQ and its effects on protein structure and function.
合成法
The synthesis of EEDQ is a complex process that involves several steps. The first step is the reaction of 4-ethylcyclohexanone with ethylamine to form N-ethyl-4-ethylcyclohexylamine. This intermediate is then reacted with dimethylamine and ethanedial to form EEDQ. The overall yield of this process is relatively low, but the purity of the final product is high.
科学的研究の応用
EEDQ is widely used in scientific research as a cross-linking reagent. It is particularly useful in the study of protein-protein interactions, where it can be used to stabilize protein complexes and identify binding partners. EEDQ is also used in peptide synthesis, where it can be used to selectively modify amino acid residues and create peptide mimetics.
特性
IUPAC Name |
N'-ethyl-N'-(4-ethylcyclohexyl)-N,N-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30N2/c1-5-13-7-9-14(10-8-13)16(6-2)12-11-15(3)4/h13-14H,5-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYADKVARFOJFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)N(CC)CCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5410907 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

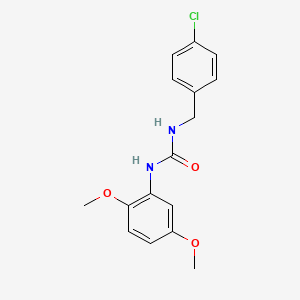

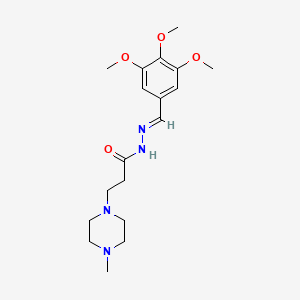
![4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5698384.png)
![ethyl 4-[(3-methylphenyl)amino]-1-piperidinecarboxylate](/img/structure/B5698391.png)



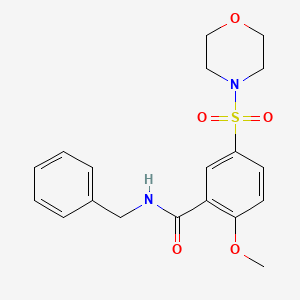
![2-[(4-chlorobenzyl)thio]-N-cycloheptylacetamide](/img/structure/B5698438.png)
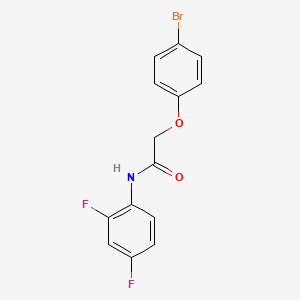

![5-oxo-3-phenoxy-5H-anthra[1,9-cd]isoxazol-6-yl benzoate](/img/structure/B5698452.png)
